molecular formula C12H10F2 B11902959 1-(Difluoromethyl)-6-methylnaphthalene

1-(Difluoromethyl)-6-methylnaphthalene

Cat. No.: B11902959
M. Wt: 192.20 g/mol
InChI Key: ZDGDXWZNSDPTAJ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-6-methylnaphthalene is an organic compound that features a naphthalene ring substituted with a difluoromethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethyl)-6-methylnaphthalene typically involves the introduction of the difluoromethyl group onto a naphthalene derivative. One common method is the difluoromethylation of naphthalene using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as nickel or palladium under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-6-methylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include difluoromethylated naphthoquinones, methylated naphthalenes, and various substituted naphthalene derivatives .

Scientific Research Applications

1-(Difluoromethyl)-6-methylnaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-6-methylnaphthalene involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to specific enzymes or receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Trifluoromethyl)-6-methylnaphthalene
  • 1-(Difluoromethyl)-2-methylnaphthalene
  • 1-(Difluoromethyl)-6-ethylnaphthalene

Uniqueness

1-(Difluoromethyl)-6-methylnaphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and hydrogen bonding ability compared to its methylated or trifluoromethylated analogs. These properties make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H10F2

Molecular Weight

192.20 g/mol

IUPAC Name

1-(difluoromethyl)-6-methylnaphthalene

InChI

InChI=1S/C12H10F2/c1-8-5-6-10-9(7-8)3-2-4-11(10)12(13)14/h2-7,12H,1H3

InChI Key

ZDGDXWZNSDPTAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC=C2)C(F)F

Origin of Product

United States

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